REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][C:6](=[O:8])[CH:5]=[CH:4][N:3]1[C:9]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]1[CH:21]=CC=CC=1)=[O:10].[Br:22]C1C(=O)NC(=O)NC=1>>[Br:22][C:5]1[C:6](=[O:8])[NH:7][C:2](=[O:1])[N:3]([C:9]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:21])=[O:10])[CH:4]=1
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C=CC(N1)=O)C(=O)NCCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(NC(NC1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(NC(N(C1)C(=O)NCCCCCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |